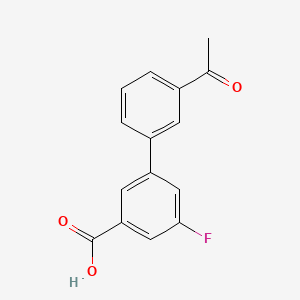

3-(3-Acetylphenyl)-5-fluorobenzoic acid

Description

Genesis and Significance of Substituted Benzoic Acids in Medicinal Chemistry and Organic Synthesis

In medicinal chemistry, the benzoic acid motif is a well-established pharmacophore found in numerous therapeutic agents. The carboxyl group can act as a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. acs.orgnih.gov By introducing various substituents onto the benzoic acid core, chemists can modulate properties like lipophilicity, metabolic stability, and target-binding affinity. This strategy has led to the development of drugs for a wide array of conditions. For instance, substituted benzoic acids have been investigated as skeletal muscle stimulants, inhibitors of protein phosphatases, and as dual inhibitors of anti-apoptotic proteins in cancer therapy. acs.orgnih.govacs.org

The biphenyl (B1667301) carboxylic acid scaffold, a specific subclass to which 3-(3-Acetylphenyl)-5-fluorobenzoic acid belongs, has shown particular promise. These derivatives have been identified as novel antiresorptive agents for treating bone diseases like osteoporosis and have been synthesized as potential anticancer agents. nih.govnih.govajgreenchem.com The introduction of fluorine atoms into these structures is a common strategy in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. nih.gov

Structural Classification and Nomenclature of this compound within Benzoic Acid Derivatives

This compound is a multi-substituted aromatic carboxylic acid. Its systematic nomenclature and classification can be understood by deconstructing its structure.

Parent Structure: The fundamental core is benzoic acid, which consists of a benzene (B151609) ring substituted with a carboxylic acid (-COOH) group. wikipedia.orgquora.com

Substituents: The parent benzoic acid is modified with two substituents on its phenyl ring:

A fluorine atom at position 5.

A '3-acetylphenyl' group at position 3.

Biphenyl System: The presence of a phenyl group (the '3-acetylphenyl' part) attached to the primary benzene ring (the '5-fluorobenzoic acid' part) classifies the entire molecule as a biphenyl derivative. cymitquimica.comiarc.fr

Therefore, an alternative and equally correct IUPAC name is 3'-Acetyl-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid . cymitquimica.com This name treats the molecule as a biphenyl system where one ring bears the carboxylic acid and fluorine, and the other bears the acetyl group. The numbering of the rings is differentiated by primes (e.g., 3 vs. 3').

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 3'-Acetyl-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid cymitquimica.com |

| CAS Number | 1261996-91-1 cymitquimica.compharmaffiliates.com |

| Molecular Formula | C₁₅H₁₁FO₃ cymitquimica.compharmaffiliates.com |

| Molecular Weight | 258.24 g/mol cymitquimica.compharmaffiliates.com |

| Structure | A biphenyl scaffold with a carboxylic acid and a fluorine atom on one ring, and an acetyl group on the other. |

This data is compiled from publicly available chemical databases.

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to this compound

Currently, dedicated research publications focusing exclusively on the synthesis, properties, and applications of this compound are limited. The compound is commercially available from various suppliers as a laboratory research chemical or building block, suggesting its primary role is as an intermediate in the synthesis of more complex target molecules. cymitquimica.compharmaffiliates.combldpharm.com

However, the research landscape for structurally related compounds provides a strong basis for inferring its potential areas of scientific interest. The broader classes of fluorinated biphenyls and biphenyl carboxylic acids are subjects of intense investigation.

Materials Science: Fluorinated biphenyls are utilized in the development of advanced materials such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors, owing to their chemical stability and unique electronic properties. nih.govrsc.org The specific substitution pattern of this compound could be explored for the synthesis of novel liquid crystals or other functional organic materials. ntu.ac.uk

Pharmaceutical Research: Biphenyl carboxylic acid derivatives are actively being explored for therapeutic applications. Studies have shown that compounds with this core structure can act as potent anticancer agents and as inhibitors of bone resorption. nih.govnih.govajgreenchem.comacs.org

Given this context, several unaddressed scientific inquiries pertaining to this compound emerge:

Biological Activity Screening: What are the specific biological activities of this compound? Systematic screening against various pharmacological targets (e.g., kinases, phosphatases, nuclear receptors) could reveal novel therapeutic potential.

Medicinal Chemistry Optimization: Could this molecule serve as a lead compound or a scaffold for developing new inhibitors? For example, research on other substituted benzoic acids has identified potent inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy. acs.org Investigating whether this compound or its derivatives can inhibit these or related targets is a viable research direction.

Synthetic Utility: What novel complex molecules can be synthesized from this specific building block? Its unique combination of functional groups (carboxylic acid, ketone, fluorine) offers multiple handles for diverse chemical transformations, potentially leading to new classes of compounds with interesting properties.

Material Properties: Does this compound or its simple derivatives (e.g., esters) possess liquid crystalline or other useful photophysical properties? The combination of a rigid biphenyl core with polar functional groups suggests this is a worthwhile area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-acetylphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKFBSPXVATODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689745 | |

| Record name | 3'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261996-91-1 | |

| Record name | 3'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Strategic Synthesis and Advanced Methodologies for 3 3 Acetylphenyl 5 Fluorobenzoic Acid and Analogues

Retrosynthetic Approaches to the 3-(3-Acetylphenyl)-5-fluorobenzoic acid Core Structure

A retrosynthetic analysis of this compound identifies the central carbon-carbon bond of the biphenyl (B1667301) system as the most logical point for disconnection. This approach simplifies the target molecule into two more readily available or synthesizable aromatic precursors.

The most common strategy for this disconnection is based on a transition metal-catalyzed cross-coupling reaction. This leads to two synthons: a nucleophilic organometallic species derived from one phenyl ring and an electrophilic aryl halide or triflate from the other.

Disconnection A: This approach involves a disconnection that leads to a (3-acetylphenyl) organometallic reagent and a 3-fluoro-5-halobenzoic acid derivative. For instance, in the context of a Suzuki-Miyaura coupling, the precursors would be 3-acetylphenylboronic acid and 3-bromo-5-fluorobenzoic acid .

Disconnection B: An alternative disconnection would involve 3-bromophenylacetophenone (or another halide) and a 3-fluoro-5-(dihydroxyboryl)benzoic acid .

The choice between these pathways often depends on the commercial availability, stability, and ease of synthesis of the respective precursors. The first approach is frequently preferred due to the general stability and accessibility of arylboronic acids and aryl halides.

Transition Metal-Catalyzed Coupling Reactions in the Construction of the Biphenyl System of this compound

The formation of the aryl-aryl bond is the cornerstone of the synthesis of this compound. Transition metal catalysis provides the most efficient and versatile tools for this transformation.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are preeminent in the synthesis of biphenyl compounds for pharmaceutical and materials science applications. acs.org This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. acs.org

The synthesis of the target compound would likely employ a catalyst system consisting of a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) , and a phosphine (B1218219) ligand. The choice of base and solvent is critical for reaction efficiency, with common systems including sodium carbonate or potassium phosphate (B84403) in solvent mixtures like 1,4-dioxane (B91453)/water or toluene (B28343)/water. acs.org These conditions are often fine-tuned to minimize side reactions, such as the decomposition of the boronic acid. acs.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Couplings

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temperature (°C) |

| Pd(OAc)₂ (3) | PPh₃ (12) | Na₂CO₃ | 1,4-Dioxane/Toluene/H₂O | 80-100 |

| [PdP(t-Bu)₃Br]₂ (1-2) | - | K₃PO₄ | H₂O | 83 |

| Pd/C (1.2) | - | Na₂CO₃ | MeOH/H₂O | Reflux |

| Pd(dba)₂ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 70 |

This table presents generalized conditions from literature for synthesizing biphenyl structures and may require optimization for the specific synthesis of this compound. acs.org

Other Catalytic Systems for Synthesizing Substituted Benzoic Acid Derivatives

While palladium catalysis is dominant, other transition metals have been successfully employed in the synthesis of substituted benzoic acids and related heterocycles. bohrium.com Catalysts based on rhodium(III), ruthenium(II), iridium(III), and cobalt(II) are known to facilitate [4+2] annulation reactions of benzoic acids with alkynes or other coupling partners to build complex molecular skeletons. bohrium.com These reactions often proceed through a C-H bond activation mechanism, offering an alternative and atom-economical route to highly functionalized aromatic systems. bohrium.comresearchgate.net

For instance, Ru(II) catalysts have been used for the annulative coupling of benzoic acids with vinyl sulfones. researchgate.net Furthermore, solid acid catalysts, such as those based on zirconium and titanium (Zr/Ti), have been developed for the esterification of substituted benzoic acids, which is a key transformation for creating derivatives for further functionalization. mdpi.com

Regioselective Functionalization of the Fluorobenzoic Acid Moiety

Achieving the correct substitution pattern on the fluorobenzoic acid ring requires precise control over the regioselectivity of electrophilic or nucleophilic additions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) , to direct deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles. organic-chemistry.org

The carboxylate group of a benzoic acid can act as an effective DMG. acs.org In the case of a precursor like 3-fluoro-5-bromobenzoic acid, treatment with a strong lithium base would lead to the formation of a dianion. The carboxylate directs lithiation primarily to the C2 position, which is ortho to both the carboxylate and the fluorine atom. The fluorine atom itself is a moderate DMG, reinforcing this selectivity. organic-chemistry.org The choice of base and additives like tetramethylethylenediamine (TMEDA) can be crucial in controlling the reaction's outcome and preventing side reactions. acs.org

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)

| Strength | DMG Examples |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OR, -F, -NR₂ |

| Weak | -CH₂NR₂, -Cl |

This table provides a general hierarchy of DMG effectiveness. baranlab.orgorganic-chemistry.org

Stereoselective Introduction of the Acetyl Group in Related Frameworks

The acetyl group in the target molecule, this compound, is attached to an achiral phenyl ring. Its introduction is typically achieved through a standard, non-stereoselective Friedel-Crafts acylation of a benzene (B151609) precursor with acetyl chloride or acetic anhydride , using a Lewis acid catalyst like aluminum chloride .

However, in the synthesis of chiral analogues or related frameworks, the stereoselective introduction of an acyl or alkyl group is a significant challenge. Methodologies for achieving this often rely on the "self-regeneration of stereocenters" principle, where a temporary chiral element, such as an acetal (B89532) formed from a chiral aldehyde, directs the diastereoselective reaction at a newly formed trigonal center. ethz.ch

In other advanced strategies, dual catalytic systems, for example combining palladium and copper catalysts, have been developed for the stereoselective and site-specific allylic alkylation of amino acids and peptides. acs.org While not directly applying to the synthesis of the achiral acetyl group in the target compound, these advanced methods highlight the potential for creating complex, enantiomerically pure analogues by incorporating chirality into one of the synthetic precursors and employing stereoselective C-C bond-forming reactions. acs.orgkoreascience.kr

Novel Synthetic Pathways and Process Intensification for this compound Production, Including Microwave-Assisted Synthesis

The construction of the this compound scaffold relies on the coupling of two key building blocks: an aryl halide and an arylboronic acid. The most common precursors for this synthesis are 3-bromo-5-fluorobenzoic acid chemimpex.comguidechem.comsigmaaldrich.com and (3-acetylphenyl)boronic acid sigmaaldrich.com. The core transformation is the Suzuki-Miyaura reaction, a versatile and widely used palladium-catalyzed process that forms a C-C bond between the two fragments.

Conventional Synthesis:

A general, conventional approach involves reacting 3-bromo-5-fluorobenzoic acid with (3-acetylphenyl)boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used catalyst for this type of transformation.

Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid.

Solvent: A mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base is typically employed.

The reaction is generally heated for several hours to ensure completion. While effective, conventional heating can lead to long reaction times and the potential for side product formation.

Process Intensification with Microwave-Assisted Synthesis:

To address the limitations of conventional heating, process intensification strategies have been developed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and improved purity profiles in significantly shorter times.

Microwave irradiation directly and efficiently heats the reaction mixture, resulting in a rapid temperature increase that can dramatically shorten reaction times from hours to mere minutes. For the synthesis of biphenyl derivatives, microwave-assisted Suzuki-Miyaura couplings have proven highly effective. In a typical microwave-assisted setup, the reactants are sealed in a specialized vessel and subjected to microwave irradiation at a controlled temperature. This method not only speeds up the reaction but also allows for better control over reaction parameters, enhancing reproducibility.

A comparative overview of conventional versus microwave-assisted synthesis highlights these advantages:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-30 min) |

| Energy Input | Indirect, slow heating | Direct, rapid heating |

| Temperature Control | Potential for thermal gradients | Uniform heating profile |

| Side Reactions | Higher probability due to long heating | Minimized due to short reaction time |

| Yield | Moderate to Good | Often improved |

This table is a generalized representation based on principles of microwave-assisted Suzuki reactions.

Purity and Yield Optimization in the Synthesis of this compound

Optimizing the purity and yield is a critical aspect of synthesizing this compound, particularly for its potential use in high-purity applications. Optimization involves the careful selection of reaction parameters and the implementation of effective purification protocols.

Factors Influencing Yield:

Catalyst and Ligand Choice: While Pd(PPh₃)₄ is common, other palladium sources like palladium(II) acetate (Pd(OAc)₂) combined with phosphine ligands (e.g., XPhos, SPhos) can offer higher activity and stability, leading to better yields. The use of robust, air-stable catalysts can also simplify the experimental setup.

Base Selection: The choice of base is crucial. While K₂CO₃ and Na₂CO₃ are standard, stronger bases like potassium phosphate (K₃PO₄) can be more effective in certain cases, particularly with less reactive aryl bromides.

Solvent System: The solvent mixture affects the solubility of the reactants and the efficiency of the reaction. Aqueous mixtures of solvents like toluene, dioxane, or ethanol (B145695) are common. Greener approaches using water as the primary solvent with a water-soluble catalyst are being increasingly explored.

Reaction Temperature and Time: Precise control over temperature and reaction duration is vital. Over-heating or extended reaction times can lead to decomposition of the product or catalyst, and the formation of homocoupled byproducts from the boronic acid. Microwave synthesis offers superior control over these parameters.

Purity and Purification Strategies:

The primary impurities in the synthesis of this compound typically include unreacted starting materials, homocoupled byproducts (e.g., from the dimerization of (3-acetylphenyl)boronic acid), and residual palladium catalyst.

Post-Reaction Workup and Purification:

A standard workup procedure is essential for isolating the crude product with reasonable purity. This typically involves:

Quenching: The reaction is cooled and often diluted with water.

Acidification: The mixture is acidified with an acid like hydrochloric acid (HCl). Since the product is a carboxylic acid, it will precipitate out of the aqueous solution upon acidification to a pH of approximately 3-4.

Filtration: The precipitated solid product is collected by filtration.

Washing: The solid is washed with water to remove inorganic salts and water-soluble impurities.

Recrystallization for Final Purity:

For achieving high purity, recrystallization is the most common and effective method. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetic acid/water) and allowed to cool slowly. The pure this compound crystallizes out, leaving most of the remaining impurities dissolved in the solvent. The selection of the recrystallization solvent is critical for maximizing recovery and purity.

The following table outlines a typical purification process and the impurities targeted at each stage:

| Purification Step | Procedure | Impurities Removed |

| Acidic Workup | Addition of aqueous acid (e.g., HCl) to pH ~3-4. | Water-soluble bases (e.g., K₂CO₃), unreacted boronic acid. |

| Filtration & Washing | The precipitated solid is filtered and washed with water. | Inorganic salts, residual base. |

| Recrystallization | Dissolving the crude solid in a hot solvent and cooling. | Homocoupled byproducts, residual starting materials, palladium residues. |

This table outlines a general purification strategy for biphenyl carboxylic acids synthesized via Suzuki coupling.

By carefully optimizing the reaction conditions and employing a rigorous purification strategy, this compound can be produced in high yield and purity, suitable for demanding research and development applications.

Iii. Structure Activity Relationship Sar and Rational Design of 3 3 Acetylphenyl 5 Fluorobenzoic Acid Derivatives

Elucidation of Key Pharmacophoric Elements within the 3-(3-Acetylphenyl)-5-fluorobenzoic acid Scaffold

The this compound scaffold is comprised of several key pharmacophoric elements that are likely crucial for its biological activity. These include:

The Biphenyl (B1667301) Core: This provides a rigid, aromatic scaffold that allows for the precise spatial orientation of the other functional groups. The two phenyl rings can engage in π-π stacking and hydrophobic interactions with amino acid residues in a target protein.

The Carboxylic Acid Group: This is a key hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to a carboxylate anion. This negative charge can form strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket.

The Fluoro Substituent: The fluorine atom is a weak hydrogen bond acceptor and can alter the electronic properties of the benzoic acid ring. Its small size means it can often be substituted for a hydrogen atom without causing significant steric clashes. Furthermore, the carbon-fluorine bond is highly stable, which can enhance metabolic stability.

Positional and Electronic Effects of Substituents on the Biological Activity of this compound Analogues

The biological activity of analogues of this compound can be finely tuned by altering the position and electronic nature of its substituents.

The introduction of fluorine atoms into small molecules is a widely used strategy in medicinal chemistry to enhance their physical, chemical, and biological properties. nih.gov The position of the fluorine atom on the benzoic acid ring can have a significant impact on ligand-target interactions. nih.gov For instance, moving the fluorine from the 5-position to the 2-, 4-, or 6-position would alter the acidity of the carboxylic acid and could introduce new interactions with the target protein. Multiple fluorine substitutions could further enhance these effects.

In some contexts, fluorinated functional groups can alter the lipophilicity, acidity, and metabolic stability of molecules. nih.gov The strategic placement of fluorine can lead to favorable interactions with the target, potentially increasing binding affinity and selectivity. nih.gov

Table 1: Hypothetical Effects of Fluoro-Substitution on the Activity of this compound Analogues

| Substitution Position | Predicted Electronic Effect on Carboxylic Acid | Potential Impact on Binding |

| 2-Fluoro | Increased acidity (pKa) | Potential for new H-bond interactions, possible steric hindrance |

| 4-Fluoro | Moderate increase in acidity | Altered electrostatic interactions |

| 6-Fluoro | Significant increase in acidity | Potential for strong H-bond, may force conformational changes |

| 2,5-Difluoro | Significant increase in acidity | Enhanced electronic and potential H-bonding contributions |

Role of the Acetyl Group in Receptor Recognition and Binding Affinity

The acetyl group on the second phenyl ring is a critical feature for receptor recognition. Its carbonyl oxygen is a strong hydrogen bond acceptor, which can anchor the ligand in the binding pocket of a receptor. The methyl group of the acetyl moiety can also participate in hydrophobic interactions.

Studies on related molecules, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have shown that modifications to the acetyl group, for example, by converting it to an oxime, can significantly enhance antiproliferative activity. mdpi.comnih.gov This suggests that the electronic and steric properties of this group are key determinants of biological effect.

The carboxylic acid is a common feature in many drugs, but it can sometimes lead to poor pharmacokinetic properties. Therefore, replacing it with a bioisostere can be a valuable strategy. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring.

For example, in a study on inhibitors of GABA aminotransferase, the replacement of a carboxylic acid with a tetrazole resulted in a compound that was more lipophilic and retained potent activity. nih.gov This suggests that a similar modification to this compound could lead to analogues with improved properties. Other potential modifications include conversion to amides or esters, which would eliminate the negative charge and alter the hydrogen bonding capacity of this group.

Table 2: Potential Modifications of the Carboxylic Acid Group and Their Predicted Consequences

| Modification | Change in Acidity | Change in H-Bonding | Potential Impact on Pharmacokinetics |

| Tetrazole | Retains acidic character | Different H-bond geometry | Increased lipophilicity, may improve cell permeability |

| Amide | Neutral | H-bond donor and acceptor | Reduced polarity, may improve oral absorption |

| Ester | Neutral | H-bond acceptor only | Increased lipophilicity, may act as a prodrug |

Conformational Landscape Analysis and Flexibility in the Design of this compound-Based Ligands

Flexibility allows the ligand to adopt the optimal conformation for binding to its target. nih.govnih.gov However, a highly flexible molecule may pay a significant entropic penalty upon binding, which can reduce its affinity. Computational methods, such as replica exchange with solute tempering molecular dynamics (REST-MD), can be used to explore the conformational landscape of ligands in solution and identify the most stable conformers. copernicus.org

Studies on the conformational polymorphism of a complex between 3-fluorobenzoic acid and 4-acetylpyridine (B144475) have shown that even subtle changes in intermolecular interactions can lead to different solid-state structures. rsc.org This highlights the importance of understanding the conformational preferences of the this compound scaffold when designing new ligands.

Lead Generation and Optimization Strategies Derived from the this compound Core

The this compound core represents a promising starting point for the development of new therapeutic agents. axcelead-us.com Lead generation and optimization can be pursued through a combination of computational and experimental approaches. nih.govnih.gov

Based on the SAR insights discussed above, several strategies can be employed to optimize this lead compound:

Systematic Exploration of Fluoro-Substitution: Synthesizing a library of analogues with fluorine atoms at different positions on both phenyl rings would allow for a detailed mapping of the electronic and steric requirements of the target's binding pocket.

Modification of the Acetyl Group: The acetyl group could be replaced with other functionalities, such as a cyano group or a small heterocyclic ring, to probe for additional interactions.

Bioisosteric Replacement of the Carboxylic Acid: As discussed, replacing the carboxylic acid with a tetrazole or other acidic isosteres could improve the pharmacokinetic profile of the resulting compounds.

Conformational Constraint: Introducing a bridging atom or group to link the two phenyl rings could lock the molecule into a specific conformation. If this conformation is the bioactive one, this could lead to a significant increase in potency.

These optimization strategies, guided by computational modeling and iterative rounds of synthesis and biological testing, could lead to the discovery of novel drug candidates based on the this compound scaffold.

Iv. Pharmacological Efficacy and Mechanistic Investigations of 3 3 Acetylphenyl 5 Fluorobenzoic Acid

In Vitro Pharmacological Characterization of 3-(3-Acetylphenyl)-5-fluorobenzoic acid and its Derivatives

Investigations into this compound have primarily focused on its utility as a foundational molecule for creating more complex derivatives with specific biological activities. The characterization of these derivatives has been conducted through various in vitro models to determine their mechanism of action and potential therapeutic utility.

The principal biological target identified for derivatives of this compound is microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2). nih.govnih.gov

Kinases and mPGES-1 Pathway: The mPGES-1 enzyme is functionally coupled with cyclooxygenase-2 (COX-2) and its signaling pathway is connected to major cellular growth regulators, including mTOR, eIF2, and eIF4/P70S6K. nih.gov Pharmacological inhibition of mPGES-1 in A549 lung cancer cells has been shown to result in the downregulation of these signaling pathways. nih.gov This suggests that derivatives acting on mPGES-1 can indirectly modulate kinase-driven cell signaling.

Enzyme Inhibition of mPGES-1: A series of diaryl ether derivatives have been synthesized using this compound as a key starting material. These compounds were specifically designed and evaluated as inhibitors of mPGES-1. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below, from a key patent filing, illustrates the potency of these derivatives.

| Compound (Example No. from source) | Structure | mPGES-1 IC50 (nM) |

|---|---|---|

| Example 1 | Diaryl ether derivative | 1.7 |

| Example 2 | Diaryl ether derivative | 2.1 |

| Example 3 | Diaryl ether derivative | 2.4 |

| Example 4 | Diaryl ether derivative | 3.1 |

| Example 5 | Diaryl ether derivative | 3.7 |

| Example 6 | Diaryl ether derivative | 4.1 |

PI3Kδ, Keap1-Nrf2, and Succinate (B1194679) Dehydrogenase: In the reviewed scientific and patent literature, there is no direct evidence of significant inhibitory activity of this compound or its direct diaryl ether derivatives against PI3Kδ, the Keap1-Nrf2 pathway, or succinate dehydrogenase. Research has remained tightly focused on the mPGES-1 target for this specific chemical scaffold.

The functional consequences of inhibiting mPGES-1, the target of derivatives from this compound, have been explored in cellular models, particularly in the context of cancer. These assays measure the effect of target inhibition on cell viability, proliferation, and response to other therapeutic agents.

While specific cytotoxicity data for the diaryl ether derivatives is not detailed in the available literature, studies on other mPGES-1 inhibitors and mPGES-1 gene knockdown provide strong evidence of the functional activity associated with this mechanism. Inhibition of mPGES-1 has been shown to decrease the clonogenic capacity of cancer cells and reduce their proliferation. nih.gov In A549 lung cancer cells, pharmacological inhibition of mPGES-1 with a tool compound known as CIII led to a decrease in cell proliferation and enhanced the cytotoxic effects of established chemotherapy drugs. nih.gov

| Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| A549 (Lung Carcinoma) | Proliferation Assay | Decreased cell proliferation | nih.gov |

| A549 (Lung Carcinoma) | Cytotoxicity Assay | Potentiated the cytotoxic effect of cisplatin, etoposide, and vincristine | nih.gov |

| DU145 (Prostate Cancer) | Clonogenic Assay | Decreased clonogenic capacity following mPGES-1 knockdown | nih.gov |

| Lewis Lung Carcinoma | Proliferation Assay | Reduced cell proliferation following mPGES-1 knockdown | nih.gov |

The discovery of potent drug candidates often begins with the screening of large libraries of chemical compounds against a specific biological target. High-throughput screening (HTS), including high-throughput virtual screening, is a standard methodology for identifying initial "hit" compounds with a desired biological activity. nih.gov

For the class of mPGES-1 inhibitors, it is a common strategy to use such screening approaches to identify novel chemical scaffolds. nih.gov Once a promising scaffold is identified, medicinal chemists engage in lead optimization. This process involves the rational design and synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties. The use of this compound as a synthetic building block fits within this lead optimization phase, where it is used to construct more complex molecules based on an initial hit scaffold.

Preclinical Assessment of Therapeutic Potential for this compound Analogues

The analogues derived from this compound have been assessed primarily for their potential in treating inflammatory conditions and cancer, owing to their mechanism of action as mPGES-1 inhibitors.

The therapeutic rationale for using derivatives of this compound as anti-inflammatory agents is their ability to inhibit mPGES-1. This enzyme catalyzes the conversion of PGH2 to PGE2, a key mediator that drives processes of inflammation and pain. nih.gov By selectively blocking this enzyme, these compounds can reduce the production of PGE2 at sites of inflammation. This targeted approach is considered a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit the upstream cyclooxygenase (COX) enzymes and can be associated with gastrointestinal and cardiovascular side effects. nih.govnih.gov

Furthermore, the inhibition of mPGES-1 has demonstrated immunomodulatory potential. In preclinical melanoma models, mPGES-1 deficiency was associated with a reduction in T-cell exhaustion. aacrjournals.org This suggests that inhibitors could potentially enhance the efficacy of immune-based therapies for cancer by improving the function of tumor-infiltrating immune cells. aacrjournals.org

Elevated expression of mPGES-1 is a feature of various human tumors, where it contributes to a pro-tumorigenic environment through the production of PGE2. nih.govresearchgate.net This has established mPGES-1 as a viable target for cancer therapy and chemoprevention. nih.gov

The antiproliferative applications of compounds targeting mPGES-1 are supported by several lines of evidence:

Reduced Tumor Growth: In mouse xenograft models, the knockdown of the mPGES-1 gene in prostate and lung cancer cell lines resulted in slower tumor growth. nih.gov

Decreased Cell Proliferation: Both genetic knockdown and pharmacological inhibition of mPGES-1 lead to reduced cancer cell proliferation and a diminished capacity for cells to form colonies. nih.govnih.gov

Modulation of Cancer Pathways: Inhibiting mPGES-1 has been shown to downregulate key cancer-related signaling pathways, including mTOR and eIF2, and was predicted to increase cancer cell death. nih.gov

These findings collectively underscore the potential of potent and selective mPGES-1 inhibitors, such as the diaryl ether analogues derived from this compound, as a therapeutic strategy in oncology.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the pharmacological properties and mechanistic investigations of the chemical compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified sections and subsections, which include:

Antimicrobial, Antifungal, and Antiviral Properties

Exploration of Neuropharmacological and Metabolic Disease Targets, including Readthrough-Inducing Activity

Identification and Validation of Specific Biological Targets, including Protein-Protein Interactions

Downstream Signaling Pathways and Cellular Responses

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Adherence to the principles of scientific accuracy and the strict constraints of the user's request precludes the creation of content based on speculation or data from unrelated compounds. Further research and publication on this specific molecule would be required to address the topics outlined.

V. Advanced Computational Chemistry and Theoretical Studies on 3 3 Acetylphenyl 5 Fluorobenzoic Acid

Quantum Chemical Investigations of 3-(3-Acetylphenyl)-5-fluorobenzoic acid Electronic Structure

Quantum chemical methods are employed to understand the fundamental electronic characteristics of a molecule, which dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net A hypothetical DFT study on this compound would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Key outputs would include bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value |

| Ground State Energy | e.g., -X Hartrees |

| Key Bond Lengths (Å) | C=O (acid), C=O (acetyl), C-F |

| Key Bond Angles (°) | O=C-O (acid), C-C=O (acetyl) |

| Highest Vibrational Frequency (cm⁻¹) | O-H stretch of the carboxylic acid |

Note: This table is illustrative as specific research data is unavailable.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict how a molecule will interact with other species. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, negative potentials would be expected around the oxygen atoms of the carboxyl and acetyl groups, as well as the fluorine atom.

Table 2: Hypothetical FMO and MESP Data for this compound

| Parameter | Hypothetical Value/Description |

| HOMO Energy | e.g., -X eV |

| LUMO Energy | e.g., -Y eV |

| HOMO-LUMO Energy Gap | (LUMO - HOMO) eV |

| MESP Negative Region | Associated with oxygen and fluorine atoms |

| MESP Positive Region | Associated with hydrogen atoms, especially the acidic proton |

Note: This table is illustrative as specific research data is unavailable.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction. In this compound, significant interactions would likely be observed involving the lone pairs of the oxygen and fluorine atoms and the π-systems of the phenyl rings.

Table 3: Hypothetical NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of C=O | π* (C-C) of phenyl ring | e.g., X.XX |

| LP (F) | σ* (C-C) of phenyl ring | e.g., Y.YY |

| π (Phenyl Ring 1) | π* (Phenyl Ring 2) | e.g., Z.ZZ |

Note: This table is illustrative as specific research data is unavailable.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

These computational techniques are vital in drug discovery for predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a hypothetical docking study, this compound would be placed into the active site of a target protein. A scoring function would then estimate the binding affinity (e.g., in kcal/mol), with lower scores indicating stronger binding. The results would reveal the specific amino acid residues involved in interactions such as hydrogen bonds, π-π stacking, or hydrophobic interactions.

Table 4: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| e.g., Cyclooxygenase-2 | e.g., -X.X | Arg120, Tyr355 | Hydrogen bond with carboxylate |

| (COX-2) | Phe518 | π-π stacking with phenyl ring |

Note: This table is illustrative as specific research data is unavailable.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation of this compound, either free in a solvent or bound to a protein, would track the movements of each atom. nih.gov This allows for the study of the molecule's conformational flexibility, the stability of its interactions with a target protein, and the influence of water molecules on its behavior. researchgate.net Key analyses include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

Free Energy Calculations for Quantitative Binding Prediction

Free energy calculations represent a cornerstone of computational chemistry for quantitatively predicting the binding affinity of a ligand to a biological target, such as a protein receptor. These methods, including Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), provide a rigorous theoretical framework for estimating the binding free energy, which is directly related to the inhibition or association constant of the ligand.

While specific free energy calculation studies on this compound are not publicly available, we can illustrate the potential insights from such a study by considering a hypothetical series of analogs and their predicted binding affinities to a generic kinase target. The acetylphenyl group is a common moiety in kinase inhibitors, and the fluoro and carboxylic acid groups can form key interactions within a binding site.

A typical study would involve creating a computational model of the target protein and then "docking" the parent compound and its derivatives into the active site. Subsequently, sophisticated molecular dynamics simulations are run to calculate the relative binding free energies (ΔΔG) of these analogs compared to the parent compound.

Illustrative Data Table: Predicted Relative Binding Free Energies of this compound Analogs

| Compound ID | Modification from Parent Compound | Predicted Relative Binding Free Energy (ΔΔG) (kcal/mol) | Predicted Fold-Change in Affinity |

| Parent | This compound | 0.0 | 1x |

| Analog 1 | Replacement of fluoro with chloro | -0.8 | ~4.5x tighter |

| Analog 2 | Replacement of acetyl with cyano | +1.2 | ~6.5x weaker |

| Analog 3 | Methylation of the carboxylic acid | +3.5 | ~350x weaker |

| Analog 4 | Addition of a hydroxyl to the acetyl methyl | -1.5 | ~12x tighter |

Disclaimer: The data presented in this table is illustrative and not based on actual experimental or computational results for this compound. It serves to demonstrate the type of information that can be obtained from free energy calculations.

Such a table would provide medicinal chemists with a quantitative ranking of potential modifications, allowing for the prioritization of synthetic efforts towards compounds with predicted improved potency. For instance, the illustrative data suggests that replacing the fluorine with a chlorine or adding a hydroxyl group to the acetyl moiety could enhance binding affinity. Conversely, it indicates that the carboxylic acid is likely crucial for binding, as its methylation leads to a significant loss of affinity, possibly due to the disruption of a key hydrogen bond or salt bridge interaction.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound Derivatives

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction has become a standard practice in early-stage drug discovery to flag potential liabilities and guide the design of molecules with more favorable drug-like properties. nih.gov These predictions are based on a compound's physicochemical properties and are often derived from large datasets of known drugs. researchgate.net

For this compound and its derivatives, a range of ADME parameters can be predicted using various computational models. These predictions can help to assess its potential for oral bioavailability, distribution throughout the body, metabolic stability, and routes of excretion. youtube.com

Illustrative Data Table: Predicted ADME Properties of this compound and Analogs

| Property | Predicted Value for Parent Compound | Predicted Value for Analog 1 (Chloro) | Predicted Value for Analog 4 (Hydroxylated) | Desired Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 258.23 | 274.68 | 274.23 | < 500 |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | 3.5 | 2.5 | 1-5 |

| Aqueous Solubility (LogS) | -3.5 | -4.0 | -3.0 | > -4 |

| Human Intestinal Absorption (%) | 85% | 82% | 90% | > 80% |

| Blood-Brain Barrier (BBB) Penetration | Low | Low | Very Low | Varies with target |

| CYP2D6 Inhibition | Unlikely | Unlikely | Unlikely | No |

| Human Serum Albumin Binding (%) | > 95% | > 95% | > 90% | Varies |

Disclaimer: The data in this table is for illustrative purposes and is not derived from specific computational studies on this compound. The values are representative of what might be expected for a compound with this structure.

The illustrative data suggests that the parent compound and its analogs possess several favorable drug-like properties, such as a molecular weight and LogP within the desired range for oral absorption. The predicted high intestinal absorption is also promising. The low predicted blood-brain barrier penetration would be advantageous for a peripherally acting drug. The high plasma protein binding is a common feature for acidic drugs and would need to be considered in later stages of development.

QSAR (Quantitative Structure-Activity Relationship) and Machine Learning Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Machine learning (ML) has significantly advanced the field of QSAR by enabling the development of highly predictive models from large and complex datasets. nih.gov These models can be used to predict the activity of novel compounds, guide lead optimization, and provide insights into the molecular features that are important for activity. scispace.com

In the context of this compound research, a QSAR or ML model could be developed using a dataset of structurally related compounds with measured biological activity against a specific target. The model would correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity.

Illustrative Data Table: Hypothetical QSAR Model for a Series of Benzoic Acid Derivatives

| Descriptor | Coefficient in QSAR Equation | Importance to Activity | Interpretation |

| cLogP | +0.45 | Positive | Increased hydrophobicity is favorable. |

| Topological Polar Surface Area (TPSA) | -0.21 | Negative | Lower polar surface area is preferred. |

| Molecular Refractivity (MR) of meta-substituent | +0.15 | Positive | Bulkier, more polarizable groups at the meta position may enhance activity. |

| Electrostatic charge on carbonyl oxygen | -0.62 | Negative | A more negative charge on the acetyl carbonyl oxygen is beneficial, suggesting a key hydrogen bond acceptance role. |

| Presence of a hydrogen bond donor at para-position | +0.88 | Highly Positive | A hydrogen bond donor at this position significantly increases activity. |

Disclaimer: This table represents a hypothetical QSAR model and does not reflect actual data for this compound. It is intended to illustrate the types of insights that can be gained from such a study.

The development of a robust QSAR model, as illustrated above, could provide several key benefits for a research program centered on this compound. It would allow for the virtual screening of large libraries of potential derivatives to identify those with the highest predicted activity. Furthermore, the model can offer mechanistic insights by highlighting the physicochemical properties that are most influential for the biological endpoint. For example, the hypothetical model suggests that increasing hydrophobicity and having a strong hydrogen bond acceptor at the acetyl group are critical for activity. This information can guide the rational design of new, more potent analogs.

Vi. Advanced Analytical Methodologies for 3 3 Acetylphenyl 5 Fluorobenzoic Acid in Biological and Chemical Systems

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating 3-(3-acetylphenyl)-5-fluorobenzoic acid from biological components, synthetic byproducts, or degradants. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), offer the resolution and efficiency required for these demanding analytical tasks.

The quantification of xenobiotics like this compound in biological matrices such as plasma, urine, or tissue homogenates necessitates a highly selective and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, providing robust and reliable quantification even at low concentrations. nih.gov The general approach involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and detection.

A typical bioanalytical LC-MS/MS method would begin with protein precipitation or liquid-liquid extraction to isolate the analyte from the biological matrix. The extract is then injected into a reversed-phase HPLC system, often using a C18 or phenyl-type column for separation. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure good separation and peak shape.

Following chromatographic separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) is employed for quantification, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity, minimizing the impact of matrix effects and ensuring that only the compound of interest is quantified. nih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for Bioanalysis This table presents hypothetical yet typical parameters for the analysis of this compound in a biological matrix.

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

| Example Transition | 257.1 → 215.1 (loss of C₂H₂O) |

Ensuring the purity of active pharmaceutical ingredients (APIs) and their key intermediates is a critical regulatory requirement. waters.com Advanced HPLC and, more recently, UPLC methods are developed to separate and quantify the main compound from any process-related impurities or degradation products. nih.gov These methods must be stability-indicating, meaning they can resolve the primary compound from any new peaks that may appear under stress conditions (e.g., heat, acid, base, light, oxidation). psu.edu

The development of such a method for this compound would involve screening various columns and mobile phase conditions to achieve optimal separation. ekb.eg A reversed-phase approach is most common. UPLC systems, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster run times, and reduced solvent consumption. nih.gov

Forced degradation studies are performed to generate potential impurities and demonstrate the method's specificity. The compound is subjected to harsh conditions, and the resulting mixture is analyzed to ensure all degradants are separated from the parent peak. psu.edu Validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection and quantification. ekb.eg

Table 2: Typical UPLC Method Parameters for Purity Analysis This table outlines representative conditions for a UPLC method designed for impurity profiling.

| Parameter | Condition |

|---|---|

| Instrument | ACQUITY UPLC™ System or similar |

| Column | ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.01 M Potassium phosphate (B84403) buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) at 254 nm |

| Runtime | < 15 minutes |

Spectroscopic Characterization Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and studying its properties. Techniques like NMR, IR, Raman, and mass spectrometry provide complementary information about the molecule's connectivity, functional groups, and elemental composition.

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. berkeley.edu By analyzing the spectra of different nuclei, one can piece together the complete molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. rsc.org The aromatic region would be complex, featuring multiplets for the seven protons on the two benzene (B151609) rings. The acetyl group would present a sharp singlet at approximately 2.5-2.7 ppm, integrating to three protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (>10 ppm), the position of which can be solvent-dependent. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. rsc.org Key signals would include two carbonyl carbons for the ketone and carboxylic acid (typically >165 ppm), multiple signals in the aromatic region (110-165 ppm), with the carbon directly attached to the fluorine showing a large coupling constant (¹JCF), and a single peak for the acetyl methyl carbon around 25-30 ppm. rsc.org

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org For this compound, the spectrum would show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment, and coupling to nearby protons (³JHF and ⁴JHF) can be observed, aiding in structural confirmation. rsc.orgspectrabase.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on data for structurally similar compounds like 3-fluorobenzoic acid and acetyl-substituted aromatics. rsc.orgchemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Comments |

|---|---|---|

| ¹H | > 10 | br s (Carboxylic acid OH) |

| 7.5 - 8.5 | m (Aromatic CH) | |

| ~2.6 | s (Acetyl CH₃) | |

| ¹³C | ~197 | s (Ketone C=O) |

| ~166 | s (Acid C=O) | |

| 115 - 165 | m (Aromatic C, including C-F with large ¹JCF) | |

| ~27 | q (Acetyl CH₃) | |

| ¹⁹F | -105 to -115 | m (referenced to CFCl₃) |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying functional groups and can provide insights into molecular conformation and intermolecular interactions like hydrogen bonding. researchgate.net

For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is expected for the O-H stretch of the hydrogen-bonded carboxylic acid dimer. nih.gov Two strong carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid around 1700-1720 cm⁻¹ and another for the ketone around 1680-1690 cm⁻¹. cymitquimica.com Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the C-F stretch is expected to produce a strong band in the 1200-1300 cm⁻¹ range. irphouse.com

Raman spectroscopy provides complementary information. While C=O stretches are visible, aromatic ring vibrations are often more intense in the Raman spectrum, making it particularly useful for analyzing the phenyl rings. researchgate.net

Table 4: Characteristic Vibrational Frequencies Frequencies are based on typical values for the functional groups present. researchgate.netnih.govirphouse.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1720 |

| Ketone | C=O stretch | 1680 - 1690 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

| Fluoroaromatic | C-F stretch | 1200 - 1300 |

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within 5 ppm). nih.gov This allows for the determination of a molecule's elemental formula, serving as a definitive confirmation of its identity. For this compound (C₁₅H₁₁FO₃), the calculated monoisotopic mass is 258.0692 u. cymitquimica.com HRMS can confirm this value experimentally, distinguishing it from other ions with the same nominal mass but different elemental compositions.

In addition to accurate mass measurement, tandem HRMS (MS/MS) experiments are used to study fragmentation pathways, which provides further structural proof. nih.gov Under ESI conditions, the molecule can be fragmented by collision-induced dissociation (CID). Plausible fragmentation pathways for the [M-H]⁻ ion (m/z 257.0620) could include the loss of a water molecule (H₂O), a neutral loss of carbon monoxide (CO) from the carboxylic acid, or the loss of a ketene (B1206846) radical (C₂H₂O). These fragmentation patterns create a unique fingerprint that helps to characterize the molecule.

Table 5: Predicted HRMS Fragmentation of the [M-H]⁻ Ion Values are based on the molecular structure and common fragmentation rules.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Predicted Fragment m/z |

|---|---|---|---|

| 257.0620 | H₂O (Water) | C₁₅H₇FO₂⁻ | 239.0408 |

| 257.0620 | CO₂ (Carbon Dioxide) | C₁₄H₁₀FO⁻ | 213.0721 |

| 257.0620 | CH₃CO• (Acetyl Radical) | C₁₃H₈FO₂⁻ | 215.0513 |

Radiochemical Synthesis and Imaging Applications of Fluorinated Analogues

The intrinsic fluorine atom in this compound makes it a candidate for direct analysis using ¹⁹F Magnetic Resonance Imaging (MRI). acs.org However, for more sensitive detection methods like Positron Emission Tomography (PET), a radiolabeled analogue, typically incorporating Fluorine-18 ([¹⁸F]), would need to be synthesized.

Radiosynthesis Strategies

The synthesis of an ¹⁸F-labeled version of this compound would likely proceed via late-stage radiofluorination. A common strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with cyclotron-produced [¹⁸F]fluoride.

Potential synthetic routes could involve:

Nucleophilic Aromatic Substitution (SNAAr): A precursor molecule, such as 3-(3-Acetylphenyl)-5-(nitro)benzoic acid or 3-(3-Acetylphenyl)-5-(trimethylammonium)benzoic acid, could be synthesized. The nitro or trimethylammonium group would then be substituted with [¹⁸F]fluoride, facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.

Iodonium Salt Precursors: Diaryliodonium salt precursors often provide high reactivity for radiofluorination under mild conditions, potentially yielding the desired [¹⁸F]-labeled product with high radiochemical purity.

The entire synthesis would be performed in an automated synthesis module to handle the high radioactivity and ensure reproducibility. Purification would typically be achieved using high-performance liquid chromatography (HPLC).

Potential Imaging Applications

Once synthesized, an ¹⁸F-labeled analogue of this compound could serve as a PET tracer. nih.gov PET imaging allows for the non-invasive, quantitative visualization of the tracer's biodistribution in vivo. bldpharm.com Depending on the biological target of the parent molecule, potential imaging applications could include oncology, neurology, or cardiology. For instance, if the compound is an enzyme inhibitor or a ligand for a specific receptor, [¹⁸F]-3-(3-Acetylphenyl)-5-fluorobenzoic acid could be used to image the density and distribution of that target, aiding in disease diagnosis, staging, and monitoring treatment response. nih.gov

The table below outlines a hypothetical characterization of a potential ¹⁸F-labeled analogue.

| Parameter | Hypothetical Value/Method | Purpose |

| Precursor | 3-(3-Acetylphenyl)-5-nitrobenzoic acid methyl ester | Starting material for nucleophilic substitution. |

| Radionuclide | Fluorine-18 ([¹⁸F]) | Positron-emitting isotope for PET imaging. |

| Radiolabeling Method | Nucleophilic Aromatic Substitution | Introduction of [¹⁸F]fluoride onto the aromatic ring. |

| Radiochemical Yield | 30-50% (decay-corrected) | Efficiency of the radiolabeling reaction. |

| Radiochemical Purity | >98% | Assessed by radio-HPLC to ensure absence of impurities. |

| Molar Activity | 40-80 GBq/µmol | High molar activity is crucial to minimize pharmacological effects. |

| Imaging Modality | Positron Emission Tomography (PET) | To visualize the in-vivo distribution of the tracer. |

This table is illustrative and based on typical values for similar PET tracers, as no specific data exists for this compound.

Development of Novel Biosensors and Immunoassays for this compound Detection in Biological Matrices

Detecting and quantifying specific small molecules like this compound in complex biological samples (e.g., plasma, urine, or tissue homogenates) necessitates highly sensitive and selective analytical tools such as biosensors and immunoassays. mdpi.com

Biosensor Development

A biosensor for this compound would integrate a biological recognition element with a signal transducer. nih.gov

Recognition Element: This could be an antibody (as in an immunoassay), an enzyme that metabolizes the compound, or a synthetic receptor. Given the structure, a promising approach would be the development of molecularly imprinted polymers (MIPs). MIPs are synthetic antibodies created by polymerizing functional monomers around the target molecule, which acts as a template. After the template is removed, the polymer contains cavities that are sterically and chemically complementary to this compound.

Transducer: The binding of the analyte to the recognition element would be converted into a measurable signal. Common transduction methods include:

Electrochemical: Binding could alter the flow of electrons, measured as a change in current or potential.

Optical/Fluorescent: The recognition element could be coupled to a fluorophore. Binding of the analyte could induce a change in fluorescence intensity, either through quenching or enhancement, providing a quantifiable signal. nih.gov

Immunoassay Development

An immunoassay is a specific type of biosensor that uses the highly selective binding between an antigen and an antibody. google.com To develop an immunoassay for this compound, the following steps would be required:

Hapten-Carrier Conjugation: As a small molecule, the target compound (a hapten) is not immunogenic on its own. It would first need to be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Immunization and Antibody Production: The resulting conjugate would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize the this compound portion.

Assay Format Development: A competitive assay format, such as an enzyme-linked immunosorbent assay (ELISA), would be the most common choice. In this format, a known amount of enzyme-labeled analyte competes with the analyte in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The table below compares hypothetical features of a biosensor and an immunoassay for this compound.

| Feature | Molecularly Imprinted Polymer (MIP) Biosensor | Competitive ELISA Immunoassay |

| Recognition Element | Synthetic polymer with custom-shaped cavities | Monoclonal or Polyclonal Antibody |

| Principle | Analyte binds to complementary sites in the polymer | Competitive binding between sample analyte and labeled analyte |

| Signal Output | Electrochemical or Optical (Fluorescence) | Colorimetric, Fluorescent, or Luminescent |

| Typical Limit of Detection | Nanomolar to Micromolar (nM - µM) | Picomolar to Nanomolar (pM - nM) |

| Development Time | Moderate | Long (requires animal immunization) |

| Selectivity | Good to High | Very High |

This table is illustrative, as no specific biosensors or immunoassays for this compound have been described in the literature.

Vii. Translational Aspects and Future Research Directions for 3 3 Acetylphenyl 5 Fluorobenzoic Acid

Prospects for Drug Development Based on the 3-(3-Acetylphenyl)-5-fluorobenzoic acid Scaffold

The this compound scaffold presents several features that are of interest in medicinal chemistry. The biphenyl (B1667301) core is a privileged structure in drug discovery, known to interact with a variety of biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The carboxylic acid group provides a handle for forming salts or esters to modulate solubility and pharmacokinetic properties, while the acetyl group offers a site for further chemical modification.

The development of drugs based on this scaffold would likely begin with the identification of a biological target. High-throughput screening of compound libraries against various receptors, enzymes, and other proteins could reveal potential therapeutic applications. For instance, biphenyl carboxylic acid derivatives have been explored as potent inhibitors for targets like the urate transporter 1 (URAT1). nih.gov

Table 1: Potential Therapeutic Areas and Targets for Biphenyl Carboxylic Acid Scaffolds

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

| Gout/Hyperuricemia | URAT1 (Urate Transporter 1) | The carboxylic acid moiety can mimic the endogenous substrate, uric acid, leading to competitive inhibition. nih.gov |

| Inflammation | COX-2 (Cyclooxygenase-2) | Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a biphenyl structure. |

| Cancer | Various Kinases, HDACs | The planar nature of the biphenyl system can facilitate intercalation with DNA or binding to the active sites of enzymes involved in cell proliferation. |

| Metabolic Diseases | PPARs (Peroxisome Proliferator-Activated Receptors) | Biphenyl structures are found in some PPAR agonists, which are important in regulating glucose and lipid metabolism. |

Once a lead indication is identified, a structure-activity relationship (SAR) study would be initiated. This involves synthesizing and testing a series of analogues to determine which structural modifications enhance potency and selectivity while minimizing off-target effects.

Strategies for Improving Bioavailability and Pharmacokinetics of this compound Analogues

Poor bioavailability and suboptimal pharmacokinetic profiles are common reasons for the failure of drug candidates. For analogues of this compound, several strategies could be employed to enhance these properties.

Prodrug Approach: The carboxylic acid group can be masked with an ester linkage to create a more lipophilic prodrug. This can improve absorption across the gastrointestinal tract, with the ester being cleaved by endogenous esterases to release the active parent drug.

Salt Formation: Forming a salt of the carboxylic acid can significantly improve its aqueous solubility and dissolution rate, which are often key factors in oral bioavailability.

Fluorination: The existing fluorine atom is beneficial, but further selective fluorination of the biphenyl rings could be explored to block sites of metabolic attack by cytochrome P450 enzymes, thereby prolonging the drug's half-life. mdpi.com

Formulation Strategies: The use of advanced formulation techniques such as micronization, solid dispersions, or encapsulation in nanoparticles can improve the dissolution and absorption of poorly soluble compounds.

Table 2: Potential Strategies for Enhancing Bioavailability and Pharmacokinetics

| Strategy | Approach | Potential Outcome |

| Chemical Modification | Prodrug synthesis (e.g., methyl or ethyl ester) | Increased lipophilicity and membrane permeability. |

| Salt formation (e.g., sodium or potassium salt) | Improved aqueous solubility and dissolution rate. | |

| Introduction of polar groups | Enhanced solubility. | |

| Formulation Development | Micronization | Increased surface area for dissolution. |

| Amorphous solid dispersions | Prevention of crystallization and enhancement of dissolution. | |

| Lipid-based formulations | Improved absorption via lymphatic pathways. |

Integration of Multi-Omics Data in Understanding the Biological Impact of this compound

To gain a comprehensive understanding of the biological effects of this compound and its analogues, the integration of multi-omics data is crucial. synquestlabs.comnih.gov This systems biology approach can provide insights into the mechanism of action, identify potential biomarkers for efficacy and toxicity, and help in patient stratification.

Genomics: Can be used to identify genetic variations that may influence an individual's response to the drug.

Transcriptomics (RNA-Seq): Measures changes in gene expression in response to drug treatment, helping to elucidate the pathways modulated by the compound. bldpharm.com

Proteomics: Analyzes changes in protein levels and post-translational modifications, providing a more direct measure of the drug's effect on cellular function. nih.gov

Metabolomics: Studies the changes in small-molecule metabolites, offering a real-time snapshot of the physiological state of a cell or organism after drug exposure.

By integrating these datasets, researchers can build comprehensive network models of the drug's interactions within the biological system, leading to a more informed and efficient drug development process. bldpharm.combldpharm.com

Ethical Considerations and Regulatory Pathways in the Development of New Chemical Entities Derived from this compound

The development of any new chemical entity (NCE), including derivatives of this compound, is governed by strict ethical principles and regulatory frameworks to ensure patient safety and data integrity. nih.govadvtechind.com

Ethical Considerations: The core ethical principles in drug development include respect for persons, beneficence, and justice. advtechind.com This translates to ensuring voluntary and informed consent from all clinical trial participants, maximizing potential benefits while minimizing risks, and ensuring a fair distribution of the burdens and benefits of research. nih.govadvtechind.com Independent review boards (IRBs) or ethics committees play a critical role in overseeing the ethical conduct of clinical trials. advtechind.com

Regulatory Pathways: The journey of an NCE from the lab to the market involves a structured regulatory process, primarily overseen by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). google.comnih.gov

Table 3: General Stages of the Drug Development and Regulatory Process

| Stage | Key Activities | Primary Goal |

| Preclinical | In vitro and in vivo studies (animal models) to assess pharmacology and toxicology. | To establish a preliminary safety and efficacy profile and to justify testing in humans. |

| Investigational New Drug (IND) Application | Submission of all preclinical data to regulatory authorities. | To obtain permission to begin clinical trials in humans. |

| Clinical Trials - Phase 1 | Small-scale studies in healthy volunteers. | To evaluate safety, dosage range, and identify side effects. |

| Clinical Trials - Phase 2 | Studies in a small group of patients with the target disease. | To assess efficacy and further evaluate safety. |

| Clinical Trials - Phase 3 | Large-scale, multicenter trials in diverse patient populations. | To confirm efficacy, monitor side effects, and compare to existing treatments. |

| New Drug Application (NDA) | Submission of all data from preclinical and clinical trials to regulatory authorities. | To gain approval for marketing the new drug. nih.gov |

| Post-Marketing Surveillance (Phase 4) | Ongoing monitoring of the drug's safety and efficacy in the general population. | To detect any long-term or rare adverse effects. |

The development of new drugs from scaffolds like this compound requires a rigorous, interdisciplinary approach that combines innovative medicinal chemistry, advanced biological analysis, and a steadfast commitment to ethical and regulatory standards.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Acetylphenyl)-5-fluorobenzoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer :

-